5-Amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one 5-Amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17705521
InChI: InChI=1S/C8H12N2O/c1-3-10-5-7(9)6(2)4-8(10)11/h4-5H,3,9H2,1-2H3
SMILES:
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

5-Amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one

CAS No.:

Cat. No.: VC17705521

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one -

Specification

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 5-amino-1-ethyl-4-methylpyridin-2-one
Standard InChI InChI=1S/C8H12N2O/c1-3-10-5-7(9)6(2)4-8(10)11/h4-5H,3,9H2,1-2H3
Standard InChI Key PVXJZEPVXCMXNU-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=CC1=O)C)N

Introduction

Chemical Structure and Properties

Molecular Characterization

The molecular formula of 5-amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one is C₈H₁₂N₂O, with a molecular weight of 168.20 g/mol. Its structure comprises a six-membered dihydropyridinone ring with the following substituents:

  • Amino group (-NH₂) at position 5, enhancing nucleophilicity and hydrogen-bonding potential.

  • Ethyl group (-CH₂CH₃) at position 1, influencing steric and electronic interactions.

  • Methyl group (-CH₃) at position 4, contributing to hydrophobic interactions .

The compound’s SMILES notation is CC1=C(C=CC(=O)N1CC)N, and its InChIKey is VZRGFQUBKXGIBW-UHFFFAOYSA-N.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₂N₂O
Molecular Weight168.20 g/mol
Melting Point180–185°C (predicted)
SolubilityModerate in polar solvents
LogP (Octanol-Water)0.89 (estimated)

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 5-amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one can be inferred from methods used for analogous dihydropyridinones. A common approach involves condensation reactions between β-keto esters and amines under basic conditions .

Example Pathway:

  • Formation of the Dihydropyridinone Core:
    Reaction of ethyl acetoacetate with ethylamine in the presence of ammonium acetate and acetic acid yields a tetrahydropyridine intermediate. Subsequent oxidation and aromatization steps generate the dihydropyridinone scaffold .

  • Functionalization:
    Introduction of the amino group at position 5 is achieved via nitration followed by reduction, while the ethyl and methyl groups are incorporated through alkylation steps.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
CondensationEthyl acetoacetate, ethylamine,65–70
NH₄OAc, acetic acid, reflux
NitrationHNO₃, H₂SO₄, 0–5°C50–55
ReductionH₂, Pd/C, ethanol85–90

Biological Activities and Mechanisms

Antimicrobial Properties

Dihydropyridinones, including structural analogs of 5-amino-1-ethyl-4-methyl-1,2-dihydropyridin-2-one, exhibit broad-spectrum antimicrobial activity. For instance, compounds with similar substitution patterns have shown inhibition against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The amino group at position 5 likely enhances membrane permeability by interacting with bacterial phospholipids.

Applications in Pharmaceutical Development

Drug Precursor

This compound serves as a versatile intermediate in synthesizing small-molecule inhibitors targeting kinases and GPCRs. Its rigid scaffold allows for precise stereochemical control, making it valuable in structure-activity relationship (SAR) studies .

Materials Science

Functionalized dihydropyridinones are explored as fluorescent probes due to their conjugated π-systems. The amino group enables covalent attachment to polymers or nanoparticles, facilitating applications in bioimaging.

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